molecular formula C20H24O3 B12414131 Estrone acetate-d5

Estrone acetate-d5

Cat. No.: B12414131
M. Wt: 317.4 g/mol
InChI Key: KDPQTPZDVJHMET-FQUPDYNXSA-N
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Description

Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in mass spectrometry. Estrone acetate itself is an ester of estrone, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:

    Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.

    Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.

    Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.

    Oxidation: this compound can be oxidized to form estrone-3,17-dione.

    Reduction: The compound can be reduced to form estradiol acetate-d5.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Estrone and acetic acid.

    Oxidation: Estrone-3,17-dione.

    Reduction: Estradiol acetate-d5.

Scientific Research Applications

Estrone acetate-d5 is widely used in scientific research due to its stability and deuterium labeling. Some applications include:

    Mass Spectrometry: Used as an internal standard in quantitative analysis of estrogens.

    Pharmacokinetics: Studying the metabolism and distribution of estrogens in biological systems.

    Hormone Replacement Therapy Research: Investigating the efficacy and safety of estrogenic compounds.

    Environmental Studies: Monitoring the presence and degradation of estrogens in the environment.

Mechanism of Action

Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.

Comparison with Similar Compounds

Estrone acetate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

    Estrone Acetate: The non-deuterated form, used in hormone replacement therapy.

    Estradiol Acetate: Another estrogen ester with similar applications but different potency and pharmacokinetics.

    Estriol Acetate: A weaker estrogen used in specific therapeutic contexts.

This compound stands out for its use in research applications, particularly in mass spectrometry, due to its deuterium labeling, which provides a distinct advantage in analytical precision.

Properties

Molecular Formula

C20H24O3

Molecular Weight

317.4 g/mol

IUPAC Name

[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D

InChI Key

KDPQTPZDVJHMET-FQUPDYNXSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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